tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}-2-(2-methyl-1,3-thiazol-4-yl)ethyl)carbamate
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Overview
Description
Tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}-2-(2-methyl-1,3-thiazol-4-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C16H27N3O4S and its molecular weight is 357.47. The purity is usually 95%.
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Scientific Research Applications
Chemoselective Transformation and Synthetic Utility
The compound is linked to the broader family of tert-butoxycarbonyl (Boc) protected intermediates, widely used in organic synthesis for the protection and deprotection of amino groups. Sakaitani and Ohfune (1990) demonstrated the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, showcasing its utility in synthesizing N-ester type compounds with high yield. This transformation underscores the compound's relevance in the selective modification of amino groups, a pivotal step in the synthesis of complex organic molecules (Sakaitani & Ohfune, 1990).
Intermediate in Biologically Active Compounds
Tert-butyl carbamates serve as key intermediates in the synthesis of biologically active compounds. For example, Zhao et al. (2017) discussed the synthesis of an important intermediate used in the production of omisertinib (AZD9291), a medication used in cancer treatment. Their work highlights the compound's role in the pharmaceutical industry, particularly in developing treatments for serious health conditions (Zhao, Guo, Lan, & Xu, 2017).
Catalysis and Selective Reactions
The utility of tert-butyl carbamates extends to catalysis and selective reactions. Chankeshwara and Chakraborti (2006) demonstrated the efficient catalysis of N-tert-butoxycarbonylation of amines using indium(III) halides under solvent-free conditions. This method allows for the chemoselective conversion of various amines to N-tert-butylcarbamates, highlighting the compound's versatility in synthetic organic chemistry (Chankeshwara & Chakraborti, 2006).
Structural and Crystallographic Studies
Moreover, the compound and its derivatives have been subject to structural and crystallographic studies to understand their molecular configurations and interactions. Kant, Singh, and Agarwal (2015) prepared a related compound and subjected it to single crystal X-ray diffraction studies, providing insights into its crystal packing and molecular conformation. Such studies are essential for designing new materials and understanding their properties (Kant, Singh, & Agarwal, 2015).
Mechanism of Action
Target of Action
It is known that this compound is an important intermediate in the synthesis ofceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane targets bacterial cell wall synthesis, specifically the penicillin-binding proteins, which are essential for bacterial cell wall integrity .
Mode of Action
Given its role in the synthesis of ceftolozane, it can be inferred that it contributes to the antibiotic’s ability to inhibit bacterial cell wall synthesis .
Biochemical Pathways
As an intermediate in the synthesis of ceftolozane, it likely plays a role in the pathways related to bacterial cell wall synthesis and its inhibition .
Pharmacokinetics
As an intermediate in the synthesis of ceftolozane, it is likely that it contributes to the overall adme (absorption, distribution, metabolism, and excretion) properties of the final drug product .
Result of Action
As an intermediate in the synthesis of ceftolozane, it contributes to the antibiotic’s efficacy against both gram-positive and gram-negative bacteria, including pseudomonas aeruginosa and multidrug-resistant pseudomonas aeruginosa .
Properties
IUPAC Name |
tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1-(2-methyl-1,3-thiazol-4-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O4S/c1-10-18-12(9-24-10)11(19-14(21)23-16(5,6)7)8-17-13(20)22-15(2,3)4/h9,11H,8H2,1-7H3,(H,17,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVKRUCASZMYMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(CNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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